BenchChemオンラインストアへようこそ!

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Medicinal chemistry Spirocyclic building blocks Scaffold assembly

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2503207-93-8; molecular formula C₁₄H₂₃NO₄; MW 269.34) is a spirocyclic building block featuring a Boc-protected nitrogen at the 1-aza position, a ketone at position 5, and an ether oxygen at position 9 within the [5.5] spiro framework. It belongs to the oxa-azaspiro[5.5]undecane class—a privileged scaffold in contemporary medicinal chemistry that combines three-dimensional shape diversity with the physicochemical benefits of oxygen incorporation, including enhanced aqueous solubility and reduced lipophilicity relative to all-carbon spirocycles.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2503207-93-8
Cat. No. B2821230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
CAS2503207-93-8
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C12CCOCC2
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-4-5-11(16)14(15)6-9-18-10-7-14/h4-10H2,1-3H3
InChIKeyFQALWZBNZHJGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2503207-93-8): A Boc-Protected Oxa-Azaspiro[5.5] Building Block for Spirocyclic Drug Discovery


Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2503207-93-8; molecular formula C₁₄H₂₃NO₄; MW 269.34) is a spirocyclic building block featuring a Boc-protected nitrogen at the 1-aza position, a ketone at position 5, and an ether oxygen at position 9 within the [5.5] spiro framework . It belongs to the oxa-azaspiro[5.5]undecane class—a privileged scaffold in contemporary medicinal chemistry that combines three-dimensional shape diversity with the physicochemical benefits of oxygen incorporation, including enhanced aqueous solubility and reduced lipophilicity relative to all-carbon spirocycles [1]. The compound is supplied as a powder of ≥95% purity by Enamine (catalog EN300-7494407) and distributed through Sigma-Aldrich (ENAH95E73772), with stock held in Ukraine and the United States and a typical lead time of 1–5 days .

Why Generic Substitution Fails for Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate: Regioisomeric Identity, Protecting-Group Architecture, and Heteroatom Placement Are Non-Interchangeable


Spirocyclic building blocks that appear superficially similar—sharing the C₁₄H₂₃NO₄ formula or the azaspiro[5.5]undecane core—cannot be freely interchanged in synthesis or screening because three structural variables dictate divergent downstream outcomes: (i) regioisomeric placement of the Boc-protected nitrogen versus the oxa oxygen determines the geometry of exit vectors and dictates which validated biological scaffold can be accessed [1]; (ii) the presence of the ring oxygen (oxa) confers physicochemical advantages—up to 40-fold higher aqueous solubility and measurably lower lipophilicity compared to non-oxa analogs—that are lost upon substitution with all-carbon spirocycles [2]; and (iii) the combination of a Boc-carbamate at position 1 and a ketone at position 5 provides orthogonal handles for sequential deprotection and diversification (e.g., reductive amination at the ketone; Boc removal to expose a secondary amine for amide coupling or urea formation) in a regiospecific arrangement that the 9-Boc regioisomer (CAS 1824139-37-8) cannot replicate . The quantitative evidence below demonstrates that these structural features translate into measurable, selection-relevant differences.

Quantitative Differentiation Evidence: Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate vs. Closest Analogs


Regioisomeric Protecting-Group Architecture: 1-Boc-9-oxa vs. 9-Boc-1-oxa Determines Access to Validated sEH and MmpL3 Inhibitor Scaffolds

The target compound bears the Boc protecting group at the 1-aza position and the ether oxygen at the 9-oxa position. Its direct regioisomer—tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1824139-37-8)—reverses this arrangement, placing Boc at the 9-aza position. This distinction is not cosmetic: the 1-oxa-9-azaspiro[5.5]undecane scaffold (accessed by Boc deprotection of the target compound) is the validated core for sub-nanomolar soluble epoxide hydrolase (sEH) inhibitors and sub-micromolar MmpL3 antitubercular agents [1][2]. The regioisomer's 9-aza-1-oxa architecture has no equivalent literature validation for these targets and presents different exit-vector geometry for library synthesis . The parent 9-oxa-1-azaspiro[5.5]undecane scaffold (CAS 53702-82-2) lacks the ketone handle entirely, limiting diversification options to amine-only modifications .

Medicinal chemistry Spirocyclic building blocks Scaffold assembly Regioisomer differentiation

Oxa Incorporation vs. Non-Oxa Analog: Ring Oxygen Confers Up to 40-Fold Aqueous Solubility Enhancement and Lipophilicity Reduction

The target compound contains a ring oxygen atom (9-oxa) that structurally distinguishes it from the non-oxa analog tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2306262-92-8; MW 267.36), which has an all-carbon spirocyclic framework with an exocyclic ketone at position 9 instead of an endocyclic ether . In a systematic study of >150 oxa-spirocyclic compounds by Enamine and the Mykhailiuk group, incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity compared to non-oxa spirocyclic analogs [1]. The measured logD₇.₄ of 0.99 achieved for the advanced sEH lead (+)-22—built from the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold derived from this building block class—is unusually low for sEH inhibitors and directly enabled oral bioavailability in mice [2]. In contrast, the non-oxa analog CAS 2306262-92-8 exhibits a molecular formula (C₁₅H₂₅NO₃) with higher carbon count and no ring oxygen, predicting higher lipophilicity and lower aqueous solubility.

Physicochemical profiling Solubility Lipophilicity Oxa-spirocycles

Scaffold Validation: sEH Inhibition at IC₅₀ 4.99 nM—Sub-Nanomolar Potency Achieved from the 1-Oxa-9-azaspiro[5.5]undecane Core

The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold—directly accessible from the target building block via Boc deprotection and ketone reductive amination—was explored by Lukin et al. as a basis for sEH inhibitor design. The lead racemic compound (±)-22 demonstrated remarkable physicochemical properties: solubility >0.5 mM in phosphate buffer, experimentally determined logD₇.₄ of 0.99 (unusually low for sEH inhibitors), and excellent oral bioavailability in mice [1]. Enantiomer resolution identified the dextrorotatory eutomer (+)-22 with an IC₅₀ of 4.99 ± 0.18 nM against recombinant sEH, and a crystal structure of the (+)-22–sEH C-terminal domain complex was solved at high resolution [1]. In comparison, the broader class of non-spirocyclic urea-based sEH inhibitors typically exhibits IC₅₀ values in the 10–100 nM range with logD₇.₄ values >2.0 [2]. The spirocyclic oxa-aza scaffold thus combines potency with polarity in a manner that classical piperidine or adamantyl-based sEH inhibitor cores cannot achieve.

Soluble epoxide hydrolase Cardiovascular disease Inflammation Pain

Scaffold Validation: MmpL3 Antitubercular Activity at MIC 0.206 μM with Activity Against Multidrug-Resistant Clinical Isolates

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold—the core accessible from the target building block—were synthesized and evaluated by Komarova et al. (2024) as spirocyclic inhibitors of the MmpL3 protein of M. tuberculosis. The optimized compounds showed high activity against the antibiotic-sensitive H37Rv strain and several multiresistant strains of M. tuberculosis, exceeding the activity of the comparator drug [1]. In a parallel study, Kim et al. (2024) reported spirocyclic POM analogs with MIC values as low as 0.206 μM against H37Rv in culture broth medium, and MIC values of 0.17–0.68 μg/mL against drug-sensitive, multidrug-resistant, and pre-extensively drug-resistant clinical isolates [2]. The non-spirocyclic, piperidine-derived comparator SQ109—a clinical-stage MmpL3 inhibitor—exhibits MIC values in the range of 0.5–1.0 μg/mL against H37Rv, placing the spirocyclic oxa-aza series at comparable or superior potency [3]. Critically, the 1-oxa-9-azaspiro[5.5]undecane scaffold was identified by molecular docking as providing an optimal geometric fit within the MmpL3 binding pocket [1].

Tuberculosis MmpL3 inhibition Multidrug-resistant Antimycobacterial

Oxa-Azaspiro vs. Piperidine Building Blocks: Class-Level Evidence for Improved Microsomal Stability, Reduced logD, and Modulated Amine pKa

Enamine's internal medicinal chemistry campaigns, communicated via their technical platform, demonstrate that exchanging a piperidine fragment for an oxa-azaspiro scaffold can significantly improve multiple drug-like properties simultaneously: enhanced MIC activity, increased microsomal stability, decreased logD, and reduced amine pKa [1]. This is consistent with the broader literature on spirocyclic bioisosteres: Degorce et al. (2019) showed that introducing an azaspiro[3.3]heptane center in place of piperidine lowered measured logD₇.₄ by up to −1.0 log units across matched molecular pairs [2]. While piperidine-based building blocks (e.g., N-Boc-4-piperidone, CAS 79099-07-3; MW 199.25) are ubiquitous and inexpensive, they present a basic amine (pKa ~10.5 for piperidine) that can drive high logD, limit membrane permeability, and contribute to hERG binding and phospholipidosis [3]. The target oxa-azaspiro scaffold incorporates the amine into a conformationally restricted spirocycle with an adjacent ether oxygen, electronically modulating basicity and sterically shielding the nitrogen—features a simple piperidine cannot provide.

Bioisostere Piperidine replacement Microsomal stability logD reduction pKa modulation

Commercial Supply Chain: Enamine-Origin Building Block with Defined Purity, Dual-Continent Stocking, and 1–5 Day Lead Time vs. Competitor Sourcing Uncertainty

The target compound is produced by Enamine Ltd. (catalog EN300-7494407) and is distributed through Sigma-Aldrich (ENAH95E73772) with a specified purity of 95%, physical form as a powder, storage at 4 °C, and country of origin Ukraine . Stock is maintained in both Ukraine and the United States, with a quoted lead time of 1–5 days . In contrast, the regioisomer tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1824139-37-8) is listed by Hit2Lead at 95% purity with pricing of $109/250 mg, $204/1 g, but its Sigma-Aldrich availability is not confirmed as a stocked item . The non-oxa analog tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2306262-92-8) is available from Aladdin and MolCore at 97% purity with molecular formula C₁₅H₂₅NO₃ (MW 267.36 vs. 269.34 for the target), but does not carry the Enamine/Sigma-Aldrich dual-supplier guarantee . The unprotected parent scaffold 9-oxa-1-azaspiro[5.5]undecane (CAS 53702-82-2) is available at 95% purity but requires additional synthetic steps for Boc protection and ketone introduction, adding at least 2–3 synthetic steps and associated yield losses to any library synthesis campaign.

Chemical sourcing Building block procurement Supply chain reliability Purity specification

High-Value Application Scenarios for Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate


Library Synthesis Targeting Soluble Epoxide Hydrolase (sEH) for Cardiovascular and Anti-Inflammatory Programs

The target building block provides direct entry to the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold validated by Lukin et al. (2018) [1]. Boc deprotection exposes the secondary amine for urea formation with various isocyanates or carbamoyl chlorides, while the 5-ketone enables reductive amination to install diverse amine peripheries. The resulting library can be expected to populate the favorable property space defined by logD₇.₄ < 1.0, aqueous solubility > 0.5 mM, and sub-nanomolar sEH potency, with the precedent of oral bioavailability in mice already established [1]. This scenario is well-suited for lead optimization campaigns in cardiovascular disease, inflammation, and pain indications where sEH inhibition is a clinically validated mechanism.

MmpL3-Focused Antitubercular Library Construction for Drug-Resistant Tuberculosis

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been independently validated as an MmpL3 inhibitor chemotype by Komarova et al. (2024) and Kim et al. (2024), with MIC values as low as 0.206 μM against H37Rv and retained activity against MDR and pre-XDR clinical isolates [2][3]. Using the target building block, medicinal chemistry teams can sequentially diversify at the amine (post-Boc deprotection) and ketone positions to explore structure-activity relationships around the MmpL3 binding pocket. The spirocyclic architecture provides a three-dimensional fit complementary to the MmpL3 transmembrane cavity, as supported by molecular docking studies [2]. This application is particularly relevant for global health drug discovery initiatives addressing the urgent need for new tuberculosis agents active against drug-resistant strains.

Piperidine Bioisostere Replacement in General Lead Optimization

In programs where a piperidine or piperazine ring has been identified as a liability due to high basicity (pKa ~10.5), excessive lipophilicity (logD > 2.0), or poor microsomal stability, the target oxa-azaspiro building block offers a structurally defined bioisostere replacement. Enamine's internal data and the broader spirocyclic literature demonstrate that such replacement systematically reduces logD by up to −1.0 log unit, lowers amine pKa through the electron-withdrawing effect of the adjacent ring oxygen, and improves microsomal stability [4][5]. The Boc-carbamate and ketone handles enable seamless integration into parallel synthesis workflows, with the ketone serving as a latent site for reductive amination, Grignard addition, or olefination to introduce additional diversity elements.

Scaffold-Hopping Starting Point for Carbonic Anhydrase or Antibacterial Fluoroquinolone Programs

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been employed beyond sEH and MmpL3 targets. Lukin et al. (2022) demonstrated the use of 1-oxa-9-azaspiro[5.5]undecane derivatives as amine components in ciprofloxacin analogs, with several compounds displaying equal or higher potency than ciprofloxacin against Acinetobacter baumannii and Bacillus cereus [6]. Additionally, 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides incorporating a zinc-binding group have been synthesized for carbonic anhydrase interrogation [7]. These precedents broaden the utility of the target building block to anti-infective programs beyond tuberculosis and to metalloenzyme inhibitor design. The sulfonamide-forming potential of the deprotected amine further extends the accessible chemical space.

Quote Request

Request a Quote for Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.